

Issues with TAN-67 crossing the blood-brain barrier

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Compound of Interest		
Compound Name:	TAN-67	
Cat. No.:	B1243400	Get Quote

Technical Support Center: TAN-67

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the delta-opioid receptor agonist, **TAN-67**. The focus is on addressing potential issues related to its ability to cross the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: Does TAN-67 cross the blood-brain barrier (BBB)?

A1: Yes, **TAN-67** is described as a "centrally acting" non-peptidic delta-opioid receptor agonist, which indicates that it can cross the BBB to exert its effects in the central nervous system (CNS).[1] In vivo studies have demonstrated its effects on dopamine efflux in the nucleus accumbens of rats, further supporting its ability to penetrate the brain.[1]

Q2: What are the key physicochemical properties of a compound that influence its BBB penetration?

A2: Several physicochemical properties are critical for a small molecule's ability to cross the BBB. These are often considered in drug design and are summarized in what is known as the "CNS Multi-Parameter Optimization (MPO)" score. Key parameters include:

• Lipophilicity (ClogP and ClogD): A moderate degree of lipophilicity is generally favorable.



- Molecular Weight (MW): A lower molecular weight is typically better.
- Topological Polar Surface Area (TPSA): Lower TPSA is preferred.
- Hydrogen Bond Donors (HBD): Fewer hydrogen bond donors are advantageous.
- Ionization State (pKa): The charge of the molecule at physiological pH plays a crucial role.[2]
 [3][4]

Q3: Is there quantitative data available for **TAN-67**'s brain-to-plasma concentration ratio (Kp or Kp,uu)?

A3: Currently, specific, publicly available quantitative data on the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu) for **TAN-67** is limited. These values are crucial for precisely quantifying BBB penetration.[5][6][7][8][9][10][11][12] Researchers often need to determine these parameters experimentally for their specific study conditions.

Q4: What is the mechanism of action of **TAN-67** in the CNS?

A4: **TAN-67** is a selective agonist for the delta-opioid receptor (DOR), which is a G-protein coupled receptor (GPCR).[13][14][15] Upon binding, it is believed to activate intracellular signaling cascades through G-proteins (specifically Gi/G0), leading to downstream effects that modulate neuronal activity.[13][16][17]

Troubleshooting Guide: Issues with TAN-67 Crossing the Blood-Brain Barrier

This guide addresses potential issues researchers may encounter during in vivo experiments that could suggest poor BBB penetration of **TAN-67**.



Observed Issue	Potential Cause	Recommended Troubleshooting Steps
Low or no detectable concentration of TAN-67 in brain tissue or microdialysate.	1. Suboptimal Physicochemical Properties: While centrally acting, the specific properties of TAN-67 under your experimental conditions might limit passive diffusion. 2. Active Efflux: TAN- 67 may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the brain.[6] 3. Rapid Metabolism: The compound may be rapidly metabolized in the brain or periphery, leading to low concentrations of the parent drug. 4. Experimental Technique Issues: Problems with the in vivo procedure (e.g., incorrect probe placement in microdialysis, issues with brain tissue homogenization).[18][19][20] [21]	1. Review Physicochemical Properties: Compare the known or predicted properties of TAN-67 (see Table 1) with optimal ranges for CNS penetration.[2][22] 2. Investigate Efflux Transporter Involvement: Co-administer a known P-gp/BCRP inhibitor (e.g., elacridar) to see if brain concentrations of TAN-67 increase.[6] 3. Assess Metabolic Stability: Conduct in vitro metabolic stability assays using brain and liver microsomes. 4. Refine Experimental Protocol: Verify stereotaxic coordinates for probe placement. Ensure complete homogenization and efficient extraction of the compound from brain tissue. [18][23]
Lack of expected pharmacological effect in the CNS.	1. Insufficient Target Engagement: The concentration of TAN-67 reaching the delta-opioid receptors in the brain may be below the therapeutic threshold. 2. Receptor Desensitization: Prolonged	1. Dose-Response Study: Perform a dose-response study to determine the optimal dose for the desired CNS effect. 2. Pharmacokinetic/Pharmacodyn amic (PK/PD) Modeling: Correlate the time course of

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	exposure to an agonist can	TAN-67 concentrations in the
	lead to receptor	brain with the observed
	desensitization and	pharmacological effect. 3. Re-
	downregulation.[13] 3.	evaluate Dosing Regimen:
	Incorrect Dosing: The	Consider alternative dosing
	administered dose may not be	strategies, such as continuous
	sufficient to achieve adequate	infusion, to maintain
	CNS concentrations.	therapeutic concentrations.
		1. Increase Sample Size: Use
		a larger cohort of animals to
		account for biological
	1. Inter-animal differences in	account for biological variability. 2. Standardize
High variability in brain	Inter-animal differences in metabolism or efflux	_
High variability in brain concentration between		variability. 2. Standardize
	metabolism or efflux	variability. 2. Standardize Procedures: Ensure consistent
concentration between	metabolism or efflux transporter expression. 2.	variability. 2. Standardize Procedures: Ensure consistent administration of the
concentration between	metabolism or efflux transporter expression. 2. Inconsistencies in the	variability. 2. Standardize Procedures: Ensure consistent administration of the compound and precise timing
concentration between	metabolism or efflux transporter expression. 2. Inconsistencies in the	variability. 2. Standardize Procedures: Ensure consistent administration of the compound and precise timing of sample collection. 3. Monitor
concentration between	metabolism or efflux transporter expression. 2. Inconsistencies in the	variability. 2. Standardize Procedures: Ensure consistent administration of the compound and precise timing of sample collection. 3. Monitor Animal Health: Factors such as

Data Presentation

Table 1: Physicochemical Properties Influencing CNS Penetration

This table summarizes the desirable ranges for key physicochemical properties for optimal CNS drug penetration, based on the CNS Multi-Parameter Optimization (MPO) score.[2][3][4] The specific values for **TAN-67** should be determined experimentally or through in silico prediction tools.



Physicochemical Property	Desirable Range for CNS Drugs	Potential Impact on BBB Penetration
ClogP	2.0 - 4.0	A measure of lipophilicity. Too low or too high can hinder BBB crossing.
ClogD (at pH 7.4)	1.0 - 4.0	Distribution coefficient at physiological pH; accounts for ionization.
Molecular Weight (MW)	< 400 Da	Smaller molecules generally cross the BBB more easily.
Topological Polar Surface Area (TPSA)	40 - 90 Ų	Reflects the polar surface area; lower values are preferred.
Hydrogen Bond Donors (HBD)	≤ 2	Fewer hydrogen bond donors reduce interactions with the BBB.
pKa (most basic)	< 8.0	Influences the charge of the molecule at physiological pH.

Experimental Protocols

Protocol 1: In Vivo Determination of Brain-to-Plasma Concentration Ratio (Kp) in Rodents

This protocol provides a general method for determining the Kp of a small molecule like **TAN-67**.

- Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats).
- Compound Administration: Administer **TAN-67** at a predetermined dose via the intended route (e.g., intravenous, intraperitoneal).
- Sample Collection: At various time points post-administration, collect blood samples (via cardiac puncture or tail vein) and immediately perfuse the animals transcardially with saline to remove blood from the brain vasculature.



- Brain Tissue Collection: Following perfusion, carefully dissect and collect the whole brain or specific brain regions of interest.
- Sample Processing:
 - Plasma: Centrifuge the blood samples to separate plasma.
 - Brain: Weigh the brain tissue and homogenize it in a suitable buffer.
- Bioanalysis: Extract TAN-67 from plasma and brain homogenate samples. Quantify the
 concentration of TAN-67 in both matrices using a validated analytical method, such as liquid
 chromatography-tandem mass spectrometry (LC-MS/MS).
- Calculation of Kp:
 - Kp = (Concentration of TAN-67 in brain tissue) / (Concentration of TAN-67 in plasma)
 - For a more accurate measure of unbound drug concentration, the unbound fraction in plasma (fu,p) and brain (fu,b) should be determined (e.g., via equilibrium dialysis) to calculate the unbound brain-to-plasma ratio (Kp,uu).
 - Kp,uu = Kp * (fu,p / fu,b)

Protocol 2: In Vivo Microdialysis for Measuring Extracellular **TAN-67** in the Brain

This protocol allows for the continuous sampling of unbound **TAN-67** in the extracellular fluid of a specific brain region in freely moving animals.

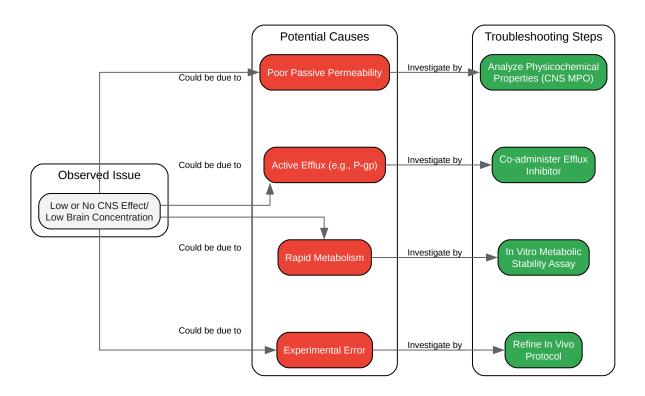
- Surgical Implantation: Anesthetize the animal and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex). Secure the cannula with dental cement.
- Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
- Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.



- Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 0.5-2.0 μL/min) using a microinfusion pump.
- Stabilization: Allow the system to stabilize for at least 1-2 hours before collecting baseline samples.
- Compound Administration: Administer **TAN-67** to the animal.
- Dialysate Collection: Collect dialysate samples at regular intervals (e.g., every 10-30 minutes) into collection vials, often kept at a low temperature to prevent degradation.
- Bioanalysis: Analyze the concentration of TAN-67 in the dialysate samples using a highly sensitive analytical method like LC-MS/MS.
- Data Analysis: The concentration of TAN-67 in the dialysate is considered to be the unbound concentration in the brain's extracellular fluid.

Visualizations

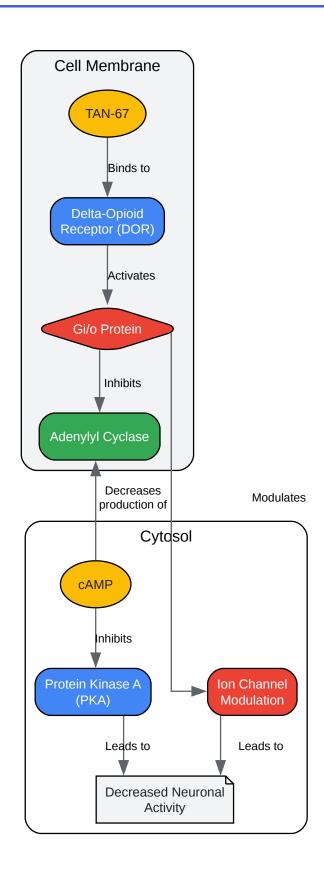




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Caption: Troubleshooting workflow for low CNS effect of TAN-67.





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Caption: Simplified signaling pathway of **TAN-67** via the delta-opioid receptor.



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